molecular formula C10H15N B13650938 (1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene

(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene

Cat. No.: B13650938
M. Wt: 149.23 g/mol
InChI Key: VWGFOUMXRQBTRV-AJDMCEKOSA-N
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Description

(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like sodium azide, under conditions such as reflux in an appropriate solvent.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting neurological disorders or other medical conditions.

Industry: In industry, this compound can be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics such as stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Uniqueness: (1R,2S,7S)-2-methyl-4-azatricyclo[52102,6]dec-8-ene is unique due to its specific stereochemistry and functional groups

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H15N/c1-10-6-11-5-9(10)7-2-3-8(10)4-7/h2-3,7-9,11H,4-6H2,1H3/t7-,8+,9?,10+/m1/s1

InChI Key

VWGFOUMXRQBTRV-AJDMCEKOSA-N

Isomeric SMILES

C[C@@]12CNCC1[C@H]3C[C@@H]2C=C3

Canonical SMILES

CC12CNCC1C3CC2C=C3

Origin of Product

United States

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